4-(Difluoromethyl)-5-methyl-1,3-thiazole-2-carboxylic acid
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Overview
Description
4-(Difluoromethyl)-5-methyl-1,3-thiazole-2-carboxylic acid is a chemical compound that belongs to the thiazole family. Thiazoles are heterocyclic compounds containing both sulfur and nitrogen atoms in a five-membered ring. The presence of the difluoromethyl group in this compound makes it particularly interesting due to the unique properties imparted by the fluorine atoms, such as increased metabolic stability and lipophilicity .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Difluoromethyl)-5-methyl-1,3-thiazole-2-carboxylic acid typically involves the introduction of the difluoromethyl group into the thiazole ring. One common method is the reaction of a thiazole precursor with difluoromethylating agents under specific conditions. For instance, the use of difluorocarbene reagents has been reported to achieve the desired difluoromethylation .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale difluoromethylation reactions using metal-based catalysts to ensure high yield and purity. The reaction conditions are optimized to maintain the stability of the difluoromethyl group and to minimize side reactions .
Chemical Reactions Analysis
Types of Reactions
4-(Difluoromethyl)-5-methyl-1,3-thiazole-2-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the carboxylic acid group to an alcohol.
Substitution: The difluoromethyl group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can react with the difluoromethyl group under basic conditions.
Major Products
The major products formed from these reactions include difluoromethylated derivatives, sulfoxides, sulfones, and alcohols, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
4-(Difluoromethyl)-5-methyl-1,3-thiazole-2-carboxylic acid has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and antifungal properties.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of agrochemicals and materials science.
Mechanism of Action
The mechanism of action of 4-(Difluoromethyl)-5-methyl-1,3-thiazole-2-carboxylic acid involves its interaction with specific molecular targets. The difluoromethyl group enhances the compound’s ability to form hydrogen bonds, increasing its binding affinity to target proteins. This interaction can modulate the activity of enzymes or receptors, leading to the desired biological effects .
Comparison with Similar Compounds
Similar Compounds
- Difluoromethyl phenyl sulfide
- Trifluoromethylated thiazoles
- Difluoromethylated heterocycles
Uniqueness
4-(Difluoromethyl)-5-methyl-1,3-thiazole-2-carboxylic acid is unique due to the presence of both the difluoromethyl group and the thiazole ring. This combination imparts distinct physicochemical properties, such as enhanced metabolic stability and lipophilicity, making it a valuable compound in various research and industrial applications .
Properties
IUPAC Name |
4-(difluoromethyl)-5-methyl-1,3-thiazole-2-carboxylic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5F2NO2S/c1-2-3(4(7)8)9-5(12-2)6(10)11/h4H,1H3,(H,10,11) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
ZBNGFEFNZRGTNB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(N=C(S1)C(=O)O)C(F)F |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5F2NO2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
193.17 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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